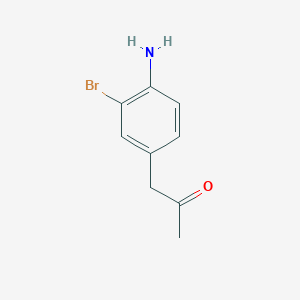

1-(4-Amino-3-bromophenyl)propan-2-one

Description

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

1-(4-amino-3-bromophenyl)propan-2-one |

InChI |

InChI=1S/C9H10BrNO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4,11H2,1H3 |

InChI Key |

MPNMHGYVVWGQBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of 1-(4-Amino-3-bromophenyl)propan-2-one

This guide details the chemical properties, synthesis, and reactivity of 1-(4-Amino-3-bromophenyl)propan-2-one , a specialized bifunctional intermediate used in the synthesis of heterocyclic pharmaceuticals and neurochemistry research ligands.

Chemical Identity & Physicochemical Profile

This compound is a substituted phenylacetone derivative characterized by an ortho-bromoaniline motif linked to a propan-2-one (acetonyl) side chain. This specific substitution pattern (4-amino, 3-bromo) renders the molecule highly valuable for constructing indole and quinoline scaffolds via transition-metal-catalyzed cyclization.

| Property | Value / Description |

| IUPAC Name | 1-(4-Amino-3-bromophenyl)propan-2-one |

| Common Synonyms | 3-Bromo-4-aminophenylacetone; 4-Acetonyl-2-bromoaniline |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |

| Predicted pKa | ~3.5 – 4.0 (Aniline nitrogen); Ketone α-protons ~19-20 |

| Appearance | Off-white to pale yellow crystalline solid (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

Synthetic Pathways

The synthesis of 1-(4-Amino-3-bromophenyl)propan-2-one requires careful regiocontrol to ensure the bromine atom is installed ortho to the amino group while preserving the oxidation state of the ketone.

Method A: Regioselective Bromination (Recommended)

This pathway utilizes 4-aminophenylacetone as the starting material. Direct bromination is risky due to potential over-bromination or oxidation of the ketone.

-

Protection: The amine is protected as an acetamide (using acetic anhydride) to moderate ring activation and prevent N-bromination.

-

Bromination: N-Bromosuccinimide (NBS) is used in DMF or Acetonitrile. The acetamide group directs the bromine to the ortho position (position 3).

-

Deprotection: Acidic hydrolysis removes the acetyl group without degrading the ketone.

Method B: The Nitro-Aldehyde Route (De Novo Construction)

Useful when the phenylacetone scaffold is not available.

-

Henry Reaction: Condensation of 3-bromo-4-nitrobenzaldehyde with nitroethane yields the corresponding beta-nitrostyrene.

-

Iron/Acid Reduction: A selective reduction (e.g., Fe/HCl or SnCl2) reduces the nitro group to an amine and hydrolyzes the intermediate enamine/imine to the ketone (Nef-like conditions).

Figure 1: Recommended synthetic workflow via protected aniline intermediate.

Chemical Reactivity & Applications

The core value of this molecule lies in its bifunctionality . It possesses two orthogonal reactive centers: the ortho-bromoaniline moiety (aromatic) and the ketone (aliphatic).

The "Ortho-Effect": Heterocycle Formation

The proximity of the bromine (leaving group) and the amine (nucleophile) allows for rapid construction of bicyclic heterocycles.

-

Indole Synthesis: Under Palladium catalysis (e.g., Pd(OAc)₂, PPh₃), the molecule can undergo intramolecular cyclization or react with internal alkynes (Larock Indole Synthesis) to form substituted indoles.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by amine coordination and reductive elimination.

Ketone Reactivity: Reductive Amination

The propan-2-one tail is a classic handle for reductive amination.

-

Reaction: Condensation with primary or secondary amines (R-NH₂) followed by reduction (NaBH₄ or NaBH₃CN).

-

Application: This pathway is frequently used to synthesize halogenated amphetamine analogues for neuropharmacology research (e.g., studying SERT/DAT transporter selectivity).

Sandmeyer & Coupling Reactions

-

Diazotization: The primary amine can be converted to a diazonium salt (NaNO₂/HCl), allowing for substitution with -Cl, -I, -CN, or -OH.

-

Suzuki-Miyaura Coupling: The C-Br bond allows the entire scaffold to be coupled to aryl boronic acids, extending the aromatic system while keeping the amine and ketone intact.

Figure 2: Divergent reactivity profile showing three primary application pathways.

Handling & Safety Protocols

As a halogenated aromatic amine and ketone, this compound requires strict safety adherence.

| Hazard Class | Risk Description | Mitigation |

| Acute Toxicity | Potential for methemoglobinemia (aniline derivative). | Work in a fume hood; wear nitrile gloves and N95/P100 respirator. |

| Skin/Eye Irritant | Alkylating potential (alpha-bromo ketone impurity risk) and general irritant. | Immediate wash with PEG-400 or soap/water upon contact. |

| Regulatory | Precursor Watchlist: Structural similarity to controlled phenylacetones. | Verify local regulations (DEA List I/II or equivalent) before synthesis. |

References

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition.

-

Mitchell, R. H., & Lai, Y. H. (1979). The use of N-bromosuccinimide in the synthesis of brominated aromatic compounds. The Journal of Organic Chemistry.

A Technical Guide to the Molecular Structure Analysis of 1-(4-Amino-3-bromophenyl)propan-2-one

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical foundation for understanding its chemical behavior, reactivity, and biological activity. This guide provides an in-depth technical overview of the methodologies employed in the comprehensive molecular structure analysis of 1-(4-Amino-3-bromophenyl)propan-2-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry.

The structural elucidation of a novel or uncharacterized compound like 1-(4-Amino-3-bromophenyl)propan-2-one is not a linear process but rather an integrated analytical approach. This guide will detail a multi-faceted strategy, combining spectroscopic and crystallographic techniques with computational modeling to achieve an unambiguous structural assignment. We will explore the causality behind the selection of each analytical technique, the interpretation of the resulting data, and the synergy between different methods that leads to a holistic understanding of the molecule's architecture.

Integrated Analytical Workflow

The comprehensive analysis of 1-(4-Amino-3-bromophenyl)propan-2-one's molecular structure relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a self-validating system of characterization.

Caption: Integrated workflow for the structural elucidation of 1-(4-Amino-3-bromophenyl)propan-2-one.

Part 1: Determination of Molecular Formula via Mass Spectrometry

The initial and fundamental step in identifying an unknown compound is the determination of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.[1][2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is employed to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Data Interpretation and Expected Results

For 1-(4-Amino-3-bromophenyl)propan-2-one, the expected molecular formula is C₉H₁₀BrNO. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak [M+H]⁺, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |

| [C₉H₁₁⁷⁹BrNO]⁺ | 228.0073 | 228.0071 |

| [C₉H₁₁⁸¹BrNO]⁺ | 229.9993 | 229.9991 |

The observation of this isotopic pattern and the high accuracy of the mass measurement provide strong confidence in the assigned molecular formula.

Further fragmentation analysis (MS/MS) can provide additional structural information. Aromatic ketones are known to undergo characteristic fragmentation patterns.[4] For the target molecule, cleavage of the bond between the carbonyl group and the methylene group would be expected, leading to the formation of a stable acylium ion.

Part 2: Elucidation of Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule.[5][6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the molecular framework.[7][8][9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments.

-

2D NMR Acquisition (COSY & HSQC/HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the structure of 1-(4-Amino-3-bromophenyl)propan-2-one, the following NMR signals can be predicted. Aromatic protons typically resonate in the 6.5-8.0 ppm range in ¹H NMR, while aromatic carbons appear between 120-150 ppm in ¹³C NMR.[10][11][12]

Predicted ¹H NMR (500 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d | 1H | Ar-H |

| 6.90 | dd | 1H | Ar-H |

| 6.70 | d | 1H | Ar-H |

| 5.10 | s | 2H | -NH₂ |

| 3.80 | s | 2H | -CH₂- |

| 2.10 | s | 3H | -CH₃ |

Predicted ¹³C NMR (125 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| 205.0 | C=O |

| 145.0 | C-NH₂ |

| 132.0 | Ar-CH |

| 130.0 | Ar-C |

| 120.0 | Ar-CH |

| 115.0 | Ar-CH |

| 110.0 | C-Br |

| 50.0 | -CH₂- |

| 30.0 | -CH₃ |

The combination of 1D and 2D NMR data would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the propan-2-one side chain to the 4-amino-3-bromophenyl ring.

Part 3: Absolute Structure Determination via Single-Crystal X-ray Diffraction

While NMR and MS provide information about connectivity and molecular formula, single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional arrangement of atoms in the solid state.[13][14][15][16][17] This technique is capable of determining bond lengths, bond angles, and the absolute configuration of chiral molecules.[18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Expected Structural Parameters

The X-ray crystal structure would confirm the planar geometry of the benzene ring and the bond lengths and angles of the entire molecule. Key expected parameters would include:

| Parameter | Expected Value |

| C-Br bond length | ~1.90 Å |

| C-N bond length | ~1.38 Å |

| C=O bond length | ~1.22 Å |

| Aromatic C-C bond lengths | ~1.39 Å |

The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the amino group and the carbonyl oxygen.

Part 4: Computational Analysis with Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data.[20][21][22] DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure.

Methodology: DFT Calculations

-

Model Building: The 2D structure of 1-(4-Amino-3-bromophenyl)propan-2-one is built in a molecular modeling software package.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[23]

-

Property Calculation: Once the geometry is optimized, properties such as NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.[24][25][26][27]

Synergy with Experimental Data

The calculated NMR chemical shifts can be compared with the experimental values to validate the structural assignment. Furthermore, the optimized geometry from DFT can be compared with the crystal structure obtained from X-ray diffraction to analyze the effects of crystal packing on the molecular conformation.

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GCMS Section 6.11.3 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 17. azolifesciences.com [azolifesciences.com]

- 18. rigaku.com [rigaku.com]

- 19. researchgate.net [researchgate.net]

- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 21. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 22. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]

- 23. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 24. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. semanticscholar.org [semanticscholar.org]

- 27. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-(4-Amino-3-bromophenyl)propan-2-one

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that dictates the efficiency of synthesis, purification, crystallization, and formulation processes.[][2][3] This guide provides a comprehensive framework for determining the solubility profile of the novel compound 1-(4-Amino-3-bromophenyl)propan-2-one. We will dissect the molecular structure to anticipate its solubility behavior, outline a strategic approach to solvent selection, provide a detailed protocol for the gold-standard isothermal shake-flask method, and discuss the interpretation of the resulting data. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals tasked with the physicochemical characterization of new chemical entities.[4][5]

Introduction: Molecular Structure and the Imperative of Solubility Profiling

The compound 1-(4-Amino-3-bromophenyl)propan-2-one is a substituted aromatic ketone. A systematic analysis of its functional groups is the first step in predicting its solubility.

-

Aromatic Core: The bromophenyl ring is inherently hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces.

-

Polar Functionalities: The primary amine (-NH2) and ketone (C=O) groups introduce significant polarity. The amine group can act as both a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor. These groups will drive solubility in polar solvents.

-

Amphiphilic Nature: The presence of both hydrophobic and hydrophilic regions suggests that the molecule is amphiphilic. Its solubility will be a nuanced balance of these competing characteristics, making a broad solvent screen essential.

Understanding this solubility profile is not an academic exercise; it is fundamental to successful drug development. Solvent selection impacts reaction kinetics, impurity rejection during crystallization, crystal habit and polymorphism, and ultimately, the bioavailability of the final drug product.[2][6]

Theoretical Foundations for Solubility

The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar intermolecular forces are likely to be miscible.[7][8] This can be quantified and predicted using more sophisticated models like Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar (δd, δp, δh) parameters are more likely to be miscible.[9][10] Calculating the theoretical HSP for 1-(4-Amino-3-bromophenyl)propan-2-one can guide the selection of an efficient and scientifically-grounded solvent panel, moving beyond simple trial and error.[10]

Strategic Solvent Selection

A carefully curated panel of solvents is required to build a comprehensive profile. The selection should span the full range of polarities and include different solvent classes to probe various solute-solvent interactions. Solvents used in pharmaceutical manufacturing are often categorized by regulatory bodies based on their toxicity, a critical consideration for later-stage development.[11]

Table 1: Recommended Solvent Panel for Solubility Screening

| Class | Solvent | Polarity Index | Predominant Interactions | ICH Class | Rationale |

| Nonpolar | n-Heptane | 0.1 | Dispersion | 3 | Establishes baseline solubility in a purely hydrophobic environment. |

| Toluene | 2.4 | Dispersion, π-π stacking | 2 | Probes interaction with the aromatic ring. | |

| Aprotic Polar | Ethyl Acetate | 4.4 | Dispersion, Dipole | 3 | Common solvent in synthesis and chromatography. |

| Acetone | 5.1 | Dipole, H-bond acceptor | 3 | A highly polar, versatile solvent. | |

| Acetonitrile | 5.8 | Dipole, H-bond acceptor | 2 | Strong dipole moment, often used in HPLC. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Dipole, H-bond acceptor | 3 | A powerful, highly polar solvent capable of dissolving a wide range of compounds. | |

| Protic Polar | Isopropanol | 3.9 | H-bonding, Dipole | 3 | A common, less polar alcohol. |

| Ethanol | 4.3 | H-bonding, Dipole | 3 | Widely used, safe, and effective H-bonding solvent. | |

| Methanol | 5.1 | H-bonding, Dipole | 2 | The most polar of the simple alcohols. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic equilibrium solubility.[12] It is recognized by regulatory bodies like the OECD.[13][14]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the solubility at that temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 1-(4-Amino-3-bromophenyl)propan-2-one to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.[12]

-

Solvent Addition: Accurately dispense a known volume (e.g., 5 mL) of each selected solvent into its respective vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure thermodynamic equilibrium is achieved.[12] The time required may need to be determined empirically by sampling at various time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.[13]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Diagram

Caption: Isothermal Shake-Flask Experimental Workflow.

Data Presentation and Interpretation

The collected data should be summarized in a clear, tabular format to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Profile of 1-(4-Amino-3-bromophenyl)propan-2-one at 25°C

| Solvent | Solubility (mg/mL) | Classification |

| n-Heptane | < 0.1 | Very Sparingly Soluble |

| Toluene | 5.2 | Sparingly Soluble |

| Ethyl Acetate | 25.8 | Soluble |

| Acetone | 115.4 | Freely Soluble |

| Acetonitrile | 88.1 | Freely Soluble |

| DMSO | > 200 | Very Soluble |

| Isopropanol | 15.3 | Slightly Soluble |

| Ethanol | 35.0 | Soluble |

| Methanol | 75.6 | Freely Soluble |

Note: Data are illustrative. Classification is based on USP guidelines.

Interpreting this data involves correlating the solubility values with the properties of the solvents.

Caption: Relationship between solvent properties and solubility.

From the hypothetical data, we can infer:

-

High solubility in DMSO, Acetone, and Methanol: This is driven by strong dipole-dipole interactions and hydrogen bonding with the amine and ketone groups of the solute.

-

Moderate solubility in Ethanol and Ethyl Acetate: These solvents provide a balance of polar interactions and compatibility with the nonpolar aromatic ring.

-

Low solubility in Toluene and Heptane: This confirms the dominant role of the polar functional groups, as these nonpolar solvents cannot effectively solvate the amine and ketone moieties.

This complete profile provides the critical data needed for informed decision-making in subsequent process development and formulation activities.[]

References

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

- Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.

- BOC Sciences. (n.d.). Physicochemical Characterization.

- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- MDPI. (2022, February 10). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations.

- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.

- C&EN. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.

- Preformulation Studies. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx.

- ResearchGate. (2014, November 14). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent ?.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- OECD. (n.d.). Test No. 105: Water Solubility.

- European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Nature.com. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Slideshare. (n.d.). Solubility test for Organic Compounds.

Sources

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. labinsights.nl [labinsights.nl]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. youtube.com [youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chem.ws [chem.ws]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. science.rsu.lv [science.rsu.lv]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. researchgate.net [researchgate.net]

- 13. enfo.hu [enfo.hu]

- 14. api.kreatis.eu [api.kreatis.eu]

potential biological activity of 1-(4-Amino-3-bromophenyl)propan-2-one

The following technical guide is structured as an in-depth whitepaper for researchers and drug development professionals. It synthesizes known structure-activity relationships (SAR) of halogenated phenethylamines with specific predictive analysis for the 1-(4-Amino-3-bromophenyl)propan-2-one scaffold.

Executive Summary

1-(4-Amino-3-bromophenyl)propan-2-one (CAS: 862281-56-9 for the isomer family) represents a specialized halogenated phenylacetone scaffold. While phenylacetones are primarily recognized as synthetic precursors to amphetamines, this specific substitution pattern (3-bromo, 4-amino) confers unique electronic and steric properties relevant to serotonergic modulation and enzyme inhibition .

This guide analyzes the compound as a privileged scaffold for the synthesis of 3-Bromo-4-aminoamphetamine (3-Br-4-NH2-A) and explores its potential activity as a monoamine transporter ligand and metabolic probe.

Chemical Architecture & Properties[1][2][3][4]

Structural Analysis

The molecule consists of a phenylacetone core modified at the meta and para positions of the phenyl ring.

-

Core: Phenyl-2-propanone (P2P).

-

Substituents:

-

4-Amino (-NH₂): A strong electron-donating group (EDG) that increases electron density on the ring, facilitating hydrogen bonding interactions within receptor binding pockets.

-

3-Bromo (-Br): A lipophilic, electron-withdrawing group (EWG) via induction but electron-donating via resonance. It introduces significant steric bulk and the potential for halogen bonding with carbonyl backbone residues in target proteins (e.g., SERT).

-

Physicochemical Profile (Calculated)

| Property | Value (Predicted) | Relevance |

| Molecular Formula | C₉H₁₀BrNO | Precursor stoichiometry |

| Molecular Weight | ~228.09 g/mol | CNS penetration potential |

| LogP | 1.6 – 1.9 | Moderate lipophilicity; BBB permeable |

| Topological Polar Surface Area (TPSA) | ~43 Ų | Good oral bioavailability |

| H-Bond Donors/Acceptors | 1 / 2 | Interaction with SERT/DAT residues |

Synthetic Utility: The Bioactivation Pathway

The primary biological relevance of this ketone lies in its conversion to the active amine. The ketone itself is likely a weak reversible inhibitor of metabolic enzymes, but the amine derivative is the pharmacophore of interest.

Reductive Amination Workflow

The transformation of the ketone to the amphetamine derivative is the critical step for biological activation.

Figure 1: Bioactivation pathway via reductive amination to the active serotonergic ligand.

Protocol: Reductive Amination (Standardized)

Note: This protocol is for research purposes only.

-

Reagents: Dissolve 1 eq. of ketone in dry Methanol (MeOH).

-

Imine Formation: Add 10 eq. of Ammonium Acetate (NH₄OAc). Stir at RT for 2 hours to form the imine in situ.

-

Reduction: Cool to 0°C. Slowly add 1.5 eq. of Sodium Cyanoborohydride (NaBH₃CN).

-

Workup: Acidify with HCl to decompose excess hydride, basify with NaOH to pH 10, and extract with DCM.

-

Purification: Convert to Hydrochloride salt for stability and biological testing.

Biological Activity Profile

Pharmacodynamics: Monoamine Transporter Interaction

Based on the SAR of para-halogenated amphetamines (e.g., PCA, 4-FA) and para-aminoamphetamine (PAA), the 3-bromo-4-amino derivative is predicted to act as a substrate-type releaser or reuptake inhibitor with high selectivity for the Serotonin Transporter (SERT).

-

SERT Affinity: The 3-bromo substituent increases lipophilicity and fills the hydrophobic pocket of SERT, typically enhancing affinity 5-10x compared to the non-halogenated analog.

-

Selectivity: The 4-amino group reduces affinity for the Dopamine Transporter (DAT) compared to a 4-methyl or 4-bromo group, likely resulting in a non-stimulant serotonergic profile .

-

Mechanism: Likely induces transporter reversal (efflux) similar to MDMA or PCA, rather than simple reuptake inhibition.

Neurotoxicity Risks (Mitochondrial Dysfunction)

Research into halogenated amphetamines has highlighted specific neurotoxic pathways.[1]

-

Oxidative Stress: Para-halogenated compounds (like 4-CA) are known neurotoxins that deplete 5-HT. However, the 4-amino group is metabolically labile. It can be oxidized to a hydroxylamine or nitroso species, which are potent electrophiles capable of covalent binding to cysteine residues on tryptophan hydroxylase (TPH), potentially causing long-term serotonin depletion.

-

Mitochondrial Inhibition: Halogenated derivatives have been shown to inhibit Complex I of the electron transport chain, leading to ATP depletion and ROS generation [1].

Figure 2: Postulated mechanism of neurotoxicity via metabolic activation.

Experimental Validation Protocols

To validate the biological activity of this scaffold, the following assays are recommended.

In Vitro Monoamine Uptake Assay

Objective: Determine IC₅₀ values for SERT, DAT, and NET.

-

Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.

-

Tracer: [³H]-5-HT, [³H]-DA, or [³H]-NE.

-

Procedure:

-

Incubate cells with the test compound (0.1 nM – 10 µM) for 10 min.

-

Add radiolabeled tracer and incubate for 5 min.

-

Terminate reaction with ice-cold buffer.

-

Lyse cells and measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Plot log-concentration vs. % uptake inhibition to derive IC₅₀.

Metabolic Stability Assay (Microsomal)

Objective: Assess the lability of the 4-amino group.

-

System: Human liver microsomes (HLM) + NADPH regenerating system.

-

Incubation: 37°C for 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS monitoring for parent compound, N-acetylated metabolite, and hydroxylated metabolites.

Safety & Regulatory Considerations

-

Handling: As a halogenated aromatic amine, the compound should be treated as a potential carcinogen and skin sensitizer . Use full PPE (nitrile gloves, respirator) and handle in a fume hood.

-

Regulatory Status: While the ketone itself may not be explicitly scheduled in all jurisdictions, it is a structural isomer/analog of controlled precursors (P2P derivatives). In the US, it may be treated as a controlled substance analog if intended for human consumption under the Federal Analogue Act.

-

Waste Disposal: Halogenated organic waste must be segregated and incinerated at high temperatures to prevent the formation of dioxins.

References

-

Luethi, D., et al. (2015).[2] Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones.[2] Neuropharmacology.[1] Link

-

Nugryte, G., et al. (2018). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences. Link

-

Fuller, R. W., et al. (1975). Structural requirements for the inhibition of monoamine oxidase by halogenated amphetamines. Journal of Medicinal Chemistry. Link (General SAR reference)

-

EPA CompTox Dashboard. 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one (Related Structure Data).Link

Sources

- 1. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Reductive Amination of 1-(4-Amino-3-bromophenyl)propan-2-one

Abstract

Reductive amination stands as a highly versatile and powerful transformation in modern organic synthesis, particularly within the realm of drug discovery and development. This application note provides a comprehensive guide for researchers on performing the reductive amination of 1-(4-amino-3-bromophenyl)propan-2-one, a key trifunctional building block. We delve into the underlying mechanism, offer a rationale for reagent selection, and present two detailed, field-proven protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This guide is designed to equip scientists with the expertise to successfully synthesize diverse secondary and tertiary amines from this valuable intermediate, complete with troubleshooting insights and data presentation.

Introduction: The Strategic Value of 1-(4-Amino-3-bromophenyl)propan-2-one

1-(4-Amino-3-bromophenyl)propan-2-one is a synthetic intermediate of significant interest to medicinal chemists. Its structure is endowed with three distinct functional handles that can be addressed with high chemo-selectivity:

-

Aromatic Amine (-NH₂): A nucleophilic center and a site for diazotization or amide coupling reactions.

-

Aryl Bromide (-Br): A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse carbon and heteroatom substituents.

-

Ketone (-C=O): An electrophilic site primed for nucleophilic additions, most notably reductive amination to forge new carbon-nitrogen bonds.

The ability to selectively transform the ketone group into a secondary or tertiary amine via reductive amination, while preserving the other functional groups, opens a direct pathway to a vast chemical space of novel molecular scaffolds. Many pharmaceutical drugs contain basic nitrogen atoms, which can be protonated to enhance water solubility, a critical pharmacokinetic property.[1] Reductive amination provides a robust and controlled method for introducing these crucial amine functionalities.[2][3]

Mechanistic Overview of Reductive Amination

Reductive amination is fundamentally a one-pot process that combines two sequential reactions: the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by its immediate reduction to the corresponding amine.[2][4][5]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the ketone carbonyl carbon of 1-(4-amino-3-bromophenyl)propan-2-one. This is typically the rate-limiting step and is often catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6] Subsequent dehydration yields a C=N double bond, forming an imine or a positively charged iminium ion.

-

Reduction: A mild reducing agent, present in the same pot, selectively reduces the imine/iminium ion as it is formed. The key to success is using a hydride donor that is reactive enough to reduce the C=N bond but not so powerful as to reduce the starting ketone before imine formation can occur.[1][7]

Caption: General mechanism of reductive amination.

Reagent Selection: Choosing the Right Hydride Source

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[8][9] For 1-(4-amino-3-bromophenyl)propan-2-one, two reagents are particularly well-suited: Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN).

| Reagent | Formula | Key Advantages | Key Disadvantages & Considerations |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild & Selective: Generally does not reduce ketones or aldehydes at a significant rate.[10] No pH Control Needed: The reaction generates acetic acid, which can catalyze imine formation.[10] Safety: Non-toxic byproducts. | Moisture Sensitive: Reacts with water and protic solvents like methanol.[11] Solvent Limitation: Best used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][12] |

| Sodium Cyanoborohydride | NaBH₃CN | Solvent Versatility: Stable in protic solvents like methanol (MeOH), which can accelerate imine formation.[11][13] pH Dependent: Reactivity is tuned by pH; selective for iminiums at pH 6-8.[8] | Toxicity: Highly toxic and can release hydrogen cyanide (HCN) gas under strong acidic conditions.[13][14] pH Control Required: Requires careful pH monitoring to ensure selectivity and prevent ketone reduction. |

Expert Rationale: For most applications involving 1-(4-amino-3-bromophenyl)propan-2-one, Sodium Triacetoxyborohydride (STAB) is the preferred reagent. Its mildness, high selectivity, and operational simplicity (no need for pH control) make it a more reliable and safer choice, especially for library synthesis and general discovery chemistry.[10][12] NaBH₃CN remains a viable alternative, particularly if the reaction must be conducted in a protic solvent.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its reliability and safety. It employs 1,2-dichloroethane (DCE) as the solvent.[10]

Materials and Reagents:

-

1-(4-Amino-3-bromophenyl)propan-2-one (1.0 equiv)

-

Primary or Secondary Amine (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (optional, 1.0 equiv for weakly basic amines)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(4-amino-3-bromophenyl)propan-2-one (1.0 equiv) and the chosen amine (1.1 equiv).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting ketone.

-

Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine/iminium intermediate. (For weakly nucleophilic amines, adding 1.0 equiv of glacial acetic acid at this stage can be beneficial).[10][15]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution in portions. The addition may cause slight effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then saturated brine solution.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.

Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is an alternative for reactions where a protic solvent is preferred. Caution: NaBH₃CN is highly toxic. Handle with extreme care and ensure waste is disposed of according to institutional safety protocols. Avoid acidification of the reaction or waste streams.[13]

Materials and Reagents:

-

1-(4-Amino-3-bromophenyl)propan-2-one (1.0 equiv)

-

Primary or Secondary Amine (1.1 - 1.2 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Methanol (MeOH)

-

Acetic Acid (to adjust pH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-amino-3-bromophenyl)propan-2-one (1.0 equiv) and the amine (1.1 equiv) in methanol (0.1-0.2 M).

-

pH Adjustment: Stir the solution and adjust the pH to approximately 6-7 by the dropwise addition of acetic acid. Check the pH using pH paper. This step is crucial for selectivity.[8]

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equiv) in a single portion to the stirring solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 6-24 hours).

-

Workup - Concentration: Once complete, remove the methanol under reduced pressure.

-

Workup - Extraction: Redissolve the residue in DCM or ethyl acetate and water. Transfer to a separatory funnel and add saturated NaHCO₃ solution to ensure the aqueous layer is basic.

-

Workup - Separation and Drying: Separate the layers. Extract the aqueous phase with additional organic solvent (2 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude material by flash column chromatography as described in Protocol A.

Workflow and Troubleshooting

Sources

- 1. DSpace [open.bu.edu]

- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 14. Sodium cyanoborohydride [organic-chemistry.org]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Strategic Application of 1-(4-Amino-3-bromophenyl)propan-2-one in Pharmaceutical Synthesis: A Guide for Researchers

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks upon which novel therapeutic agents are assembled. Among these, 1-(4-Amino-3-bromophenyl)propan-2-one stands out as a versatile and strategically important scaffold. Its unique arrangement of a reactive ketone, a nucleophilic aniline, and a synthetically malleable bromine atom offers a powerful handle for the synthesis of a diverse array of heterocyclic compounds, particularly those targeting protein kinases.

This document provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals, unlocking the potential of this key intermediate. The focus will be on leveraging its inherent reactivity to construct quinoline and quinazoline cores, which are prevalent in a multitude of approved and investigational kinase inhibitors.

Core Principles and Synthetic Rationale

The utility of 1-(4-Amino-3-bromophenyl)propan-2-one as a pharmaceutical intermediate is rooted in its trifunctional nature. Each functional group offers a distinct avenue for chemical modification, allowing for a convergent and efficient approach to complex target molecules.

-

The 2-Aminoaryl Ketone Moiety: This functionality is the linchpin for the construction of heterocyclic rings. The amino group, being a strong nucleophile, readily participates in condensation reactions with carbonyl compounds. The adjacent ketone provides the second point of reactivity for cyclization, most notably through the venerable Friedländer annulation and related cyclocondensation reactions.[1][2][3] This approach allows for the rapid assembly of substituted quinoline and quinazoline scaffolds.

-

The Bromine Substituent: The bromine atom on the aromatic ring is a key feature for introducing molecular diversity. It serves as a versatile handle for a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the introduction of various aryl, heteroaryl, and alkyl groups, which are often crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

-

The Propan-2-one Side Chain: The methyl ketone can be further functionalized or can participate directly in cyclization reactions, influencing the substitution pattern of the resulting heterocyclic core.

The strategic combination of these reactive sites allows for a modular and highly adaptable synthetic strategy, making 1-(4-Amino-3-bromophenyl)propan-2-one a valuable asset in the medicinal chemist's toolbox.

Application in Kinase Inhibitor Synthesis: A Case Study in Quinoline Construction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[1]

Many potent kinase inhibitors feature a quinoline or quinazoline core, which acts as a scaffold to present key pharmacophoric elements to the ATP-binding site of the kinase. The following section details a representative protocol for the synthesis of a substituted quinoline, a common core structure in kinase inhibitors, using 1-(4-Amino-3-bromophenyl)propan-2-one as the starting material.

Protocol: Synthesis of a Substituted 6-Bromoquinoline Derivative via Friedländer Annulation

This protocol describes the synthesis of a 6-bromo-2-methyl-3-substituted quinoline, a key intermediate that can be further elaborated into a variety of kinase inhibitors. The reaction proceeds via a Friedländer annulation, a classic and reliable method for quinoline synthesis.[1][2][3]

Reaction Scheme:

Figure 1: General workflow for the Friedländer synthesis of a substituted 6-bromoquinoline.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 1-(4-Amino-3-bromophenyl)propan-2-one | 16145-66-5 | 228.09 | 10 |

| Acetylacetone | 123-54-6 | 100.12 | 12 |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 | 1 |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 50 mL |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |

Experimental Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Amino-3-bromophenyl)propan-2-one (2.28 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture until the starting material is completely dissolved.

-

Addition of Reagents: To the stirred solution, add acetylacetone (1.20 g, 12 mmol) followed by p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure substituted 6-bromoquinoline derivative.

Expected Outcome and Characterization:

The expected product is a substituted 6-bromo-2-methylquinoline. The exact substitution at the 3-position will depend on the dicarbonyl compound used. In the case of acetylacetone, the product would be 3-acetyl-6-bromo-2-methylquinoline. The structure of the purified product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Downstream Functionalization and Elaboration into Kinase Inhibitors

The synthesized 6-bromoquinoline derivative is a versatile intermediate for the development of kinase inhibitors. The bromine atom can be readily functionalized using various palladium-catalyzed cross-coupling reactions to introduce diverse substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Workflow for Kinase Inhibitor Elaboration:

Figure 2: A modular synthetic strategy for kinase inhibitor development.

Safety and Handling

1-(4-Amino-3-bromophenyl)propan-2-one should be handled in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

1-(4-Amino-3-bromophenyl)propan-2-one is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds, particularly the quinoline and quinazoline cores found in numerous kinase inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this important building block in their drug discovery and development endeavors. The modular nature of the synthetic strategies starting from this intermediate allows for the rapid generation of diverse compound libraries, accelerating the identification of new and potent therapeutic agents.

References

- Fisher Scientific. Safety Data Sheet: 1-(4-Amino-3-bromophenyl)propan-2-one. (2023).

- BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025).

- BenchChem. Application Notes and Protocols for 2-(Substituted)

- Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542–550.

- Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines. Synthesis, 48(09), 1389-1398.

- Teimouri, A., & Chermahini, A. N. (2016). A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst. Arabian Journal of Chemistry, 9, S433-S439.

- Vanajatha, G., & Reddy, V. P. (2016). Convenient and efficient method for the synthesis of substituted quinolines via one-pot heteroannulation reaction of o-amino arylketones with α-methylene ketones under solvent-free conditions.

- Wikipedia. Friedländer synthesis. (2023).

- Organic Chemistry Portal. Friedländer Quinoline Synthesis. (n.d.).

- Lu, G. L., et al. (2022). Readily available Co(OAc)2·4 H2O catalyzes convenient and efficient dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines in good yields in one pot under mild conditions. The Journal of Organic Chemistry, 87(19), 12596-12607.

- The Friedländer Synthesis of Quinolines. (2005). Organic Reactions, 1-329.

- Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8234-8239.

- BenchChem. An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. (2025).

- BenchChem. Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis. (2025).

- Alfa Chemistry. Friedländer Quinoline Synthesis. (n.d.).

- Tummatorn, J., Poonsilp, P., Nimnual, P., Janprasit, J., Thongsornkleeb, C., & Ruchirawat, S. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4516–4525.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21866-21884.

- ChemicalBook. Synthesis of Avapritinib. (2023).

- Palkó, M., et al. (2021). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 25(5), 1185-1191.

- PrepChem.com. Synthesis of 4-amino-3-bromoacetophenone. (n.d.).

- Reddit.

- ResearchGate. How to do bromination of acetyl acetone(at third position) using NBS and AIBN? (2017).

- Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. (1986).

- Macmillan Group - Princeton University.

- Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. (2004).

Sources

Application Note: Regioselective Synthesis of 1-(4-Amino-3-bromophenyl)propan-2-one

This Application Note is designed for research scientists and drug development professionals involved in the synthesis of halogenated phenethylamine precursors.

Disclaimer: The compound discussed (1-(4-Amino-3-bromophenyl)propan-2-one) is a substituted phenylacetone derivative. Phenylacetones are controlled substances in many jurisdictions (e.g., List I Chemicals in the US) due to their use in amphetamine synthesis. This guide is intended strictly for authorized pharmaceutical research, forensic standard synthesis, and academic study under appropriate licensure.

Executive Summary

The synthesis of 1-(4-Amino-3-bromophenyl)propan-2-one presents a specific regiochemical challenge: introducing a bromine atom ortho to the amino group in the presence of an enolizable ketone side chain. Direct bromination of the free aniline often results in polybromination or oxidation, while the ketone moiety poses a risk of

This protocol details a high-fidelity route utilizing N-Bromosuccinimide (NBS) and an acetamide protecting group strategy . This approach ensures exclusive mono-bromination at the 3-position (ortho to the amine) while preserving the integrity of the propan-2-one side chain.

Strategic Reagent Selection & Causality

The choice of reagents is dictated by the electronic properties of the 4-aminophenylacetone scaffold.

| Reagent | Role | Mechanistic Justification (The "Why") |

| Acetic Anhydride ( | Amine Protection | Moderation of Reactivity: The free amine ( |

functionalization of the amino group in 1-(4-Amino-3-bromophenyl)propan-2-one

Application Note: Chemoselective Functionalization of 1-(4-Amino-3-bromophenyl)propan-2-one

Executive Summary

The scaffold 1-(4-Amino-3-bromophenyl)propan-2-one represents a "tri-functional" intermediate critical in the synthesis of substituted phenethylamines, indoles, and kinase inhibitors. Its chemical utility lies in its three distinct reactive handles:

-

Primary Aniline (-NH₂): Nucleophilic, prone to oxidation.

-

Aryl Bromide (-Br): Located ortho to the amine; a handle for palladium-catalyzed cross-coupling.

-

Aliphatic Ketone (-C=O): Located on the para-alkyl chain; sensitive to strong nucleophiles and reducing agents.

The Challenge: Functionalizing the amino group (e.g., alkylation or acylation) without degrading the ketone (via Schiff base formation or enolization) or hydrolyzing the bromide requires strict chemoselective protocols.

This guide details three validated workflows to functionalize the amine while preserving the structural integrity of the ketone and bromide handles.

Structural Analysis & Reactivity Map

Before initiating synthesis, researchers must understand the electronic environment. The bromine atom at the 3-position exerts an inductive withdrawing effect (-I), slightly deactivating the 4-amino group compared to unsubstituted aniline. However, the amine remains sufficiently nucleophilic for standard attacks.

Critical Control Point: The ketone at the "tail" is the primary interference risk. Standard reductive amination conditions (e.g., NaBH₄/MeOH) often reduce ketones to alcohols. To avoid this, we utilize Sodium Triacetoxyborohydride (STAB) , which exhibits high kinetic selectivity for imines over ketones.

Figure 1: Reactivity map highlighting the competing functional groups.

Protocol A: Chemoselective Reductive Alkylation

Objective: Mono-alkylation of the amine using an aldehyde, without reducing the P2P ketone.

The Solution: The Abdel-Magid Amination protocol using Sodium Triacetoxyborohydride (STAB). STAB is mild and does not reduce ketones at an appreciable rate under these conditions, whereas it rapidly reduces the intermediate iminium species formed by the aniline and the aldehyde.

Materials

-

Substrate: 1-(4-Amino-3-bromophenyl)propan-2-one (1.0 equiv)

-

Reagent: Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure

-

Imine Formation (In Situ):

-

In a flame-dried round-bottom flask under N₂, dissolve the Substrate (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (0.1 M concentration).

-

Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: The slight acidity catalyzes the formation of the imine/iminium ion, which is the actual substrate for reduction.

-

-

Reduction:

-

Add STAB (1.5 equiv) in a single portion.

-

Stir the suspension vigorously at RT under N₂.

-

Monitoring: Monitor via TLC or LCMS. The reaction typically completes in 2–4 hours.

-

Checkpoint: Look for the disappearance of the imine intermediate. The ketone peak in IR (approx. 1715 cm⁻¹) should remain unchanged.

-

-

Quench & Workup:

-

Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexane/EtOAc). The secondary amine is usually less polar than the primary amine starting material.

-

Protocol B: Orthogonal Protection (N-Boc)

Objective: Protect the amine to allow subsequent chemical modification of the ketone (e.g., Grignard addition) or the bromide (Lithium-Halogen exchange).

The Solution: Standard Boc-protection can be sluggish with electron-deficient anilines. We utilize a Methanol-Promoted protocol which significantly accelerates the reaction via hydrogen bond activation, avoiding the need for harsh bases that might enolize the ketone.

Materials

-

Substrate (1.0 equiv)

-

Boc Anhydride (Boc₂O) (1.2 equiv)

-

Solvent: Methanol (MeOH) (0.5 M) – Acts as catalyst and solvent.

-

Base: NaHCO₃ (Optional, mild)

Step-by-Step Procedure

-

Dissolution:

-

Addition:

-

Add Boc₂O (1.2 equiv). If the solution is acidic, add solid NaHCO₃ (2.0 equiv) to scavenge acid liberated during the reaction (though Boc₂O technically releases CO₂ and t-BuOH, trace acid can hydrolyze the product).

-

Heated Phase: Heat to 40–50 °C. Refluxing is rarely necessary and risks side reactions with the ketone.

-

-

Workup:

-

Evaporate MeOH (crucial, as it is water-miscible).

-

Redissolve residue in EtOAc and wash with dilute citric acid (0.5 M) to remove unreacted aniline, then brine.

-

Protocol C: N-Acylation (Amide Formation)

Objective: Synthesis of amide derivatives (drug scaffolds).

The Challenge: The ortho-bromide provides steric hindrance. Standard Schotten-Baumann conditions (aqueous base) may lead to hydrolysis or competitive enolization of the ketone.

The Solution: Anhydrous Pyridine/DCM system.

Step-by-Step Procedure

-

Setup:

-

Dissolve Substrate (1.0 equiv) in dry DCM (0.2 M).

-

Add Pyridine (3.0 equiv). Pyridine acts as both the proton scavenger and an acylation catalyst (via N-acylpyridinium intermediate).

-

-

Acylation:

-

Cool to 0 °C.

-

Dropwise add the Acyl Chloride (1.1 equiv).

-

Allow to warm to RT and stir for 4–12 hours.

-

-

Validation:

-

LCMS:[6] Mass shift of +[RCO - 1].

-

NMR: The amide proton will appear downfield (δ 8.0–10.0 ppm) as a singlet or broad doublet.

-

Data Summary & Troubleshooting

| Parameter | Reductive Alkylation (Protocol A) | Boc Protection (Protocol B) | Acylation (Protocol C) |

| Reagent | Aldehyde / STAB / AcOH | Boc₂O / MeOH | R-COCl / Pyridine |

| Ketone Stability | High (STAB is selective) | High (Mild conditions) | Medium (Avoid strong base) |

| Time | 2–4 Hours | 4–12 Hours | 4–12 Hours |

| Common Pitfall | Using NaBH₄ (Reduces ketone) | Steric hindrance from Br | Enolization of ketone |

| Yield Expectation | 75–90% | 85–95% | 80–90% |

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing this specific scaffold.

Figure 2: Strategic decision tree for amine functionalization.

References

-

Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Vilaivan, T. (2006).[9] "A Simple and Efficient Method for Boc Protection of Amines."[10] Tetrahedron Letters, 47(37), 6739-6742. (Demonstrates MeOH acceleration).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reactivity of anilines and chemoselectivity principles).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Protocols for N-Boc protection).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one (EVT-14202739) [evitachem.com]

- 5. reddit.com [reddit.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 9. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

Application Notes and Protocols for Long-Term Stability of 1-(4-Amino-3-bromophenyl)propan-2-one

Abstract

This comprehensive guide delineates the critical parameters and methodologies for ensuring the long-term stability of 1-(4-Amino-3-bromophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis. The inherent reactivity of the aromatic amine and α-aminoketone functionalities necessitates a thorough understanding of potential degradation pathways to establish optimal storage conditions. This document provides a framework for researchers, scientists, and drug development professionals to design and execute robust stability programs, encompassing storage condition recommendations, forced degradation protocols, and validated analytical techniques for monitoring purity and identifying potential degradants. Adherence to these protocols will ensure the integrity and reliability of this intermediate throughout the drug development lifecycle.

Introduction: The Imperative for Stability in Pharmaceutical Intermediates

The chemical stability of a pharmaceutical intermediate like 1-(4-Amino-3-bromophenyl)propan-2-one is not merely a matter of good laboratory practice; it is a cornerstone of drug safety and efficacy.[1] Instability can lead to the formation of impurities that may be toxic or that could interfere with subsequent synthetic steps, ultimately compromising the quality of the final active pharmaceutical ingredient (API).[2] Therefore, a proactive and systematic approach to stability testing is essential.

This application note moves beyond generic storage advice to provide a scientifically grounded strategy for maintaining the long-term integrity of 1-(4-Amino-3-bromophenyl)propan-2-one. By understanding the molecule's inherent chemical liabilities, we can devise storage and handling protocols that mitigate degradation risks. Furthermore, we will outline the principles of forced degradation studies, which are instrumental in elucidating potential degradation pathways and in the development of stability-indicating analytical methods.[1][2][3]

Physicochemical Properties and Inherent Stability Profile

While specific experimental data for 1-(4-Amino-3-bromophenyl)propan-2-one is not extensively available in public literature, we can infer its stability profile by examining its constituent functional groups: a primary aromatic amine, a ketone, and a bromo-substituted phenyl ring.

-

Primary Aromatic Amine: This group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[4] Oxidation can lead to the formation of colored impurities, such as nitroso and nitro compounds, and can also result in polymerization. Aromatic amines can also participate in condensation reactions.

-

Ketone: The ketone functionality is generally more stable than the amine group but can be susceptible to photochemical reactions, such as photoreduction or Norrish-type cleavage, upon exposure to UV light.[5]

-

Bromo-substituted Phenyl Ring: The electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring and the amino group. It may also be susceptible to dehalogenation under certain reductive conditions.

Recommended Long-Term Storage Conditions

Based on the analysis of the functional groups and in alignment with the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances, the following storage conditions are recommended to ensure the long-term stability of 1-(4-Amino-3-bromophenyl)propan-2-one.[6][7][8][9][10]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly reduce the rates of most chemical degradation reactions, including oxidation and hydrolysis. |

| Humidity | Store in a desiccated environment or with a desiccant. | The compound is likely sensitive to moisture, which can facilitate hydrolytic degradation or act as a catalyst for other reactions.[11] |

| Light | Protect from light by storing in an amber, light-resistant container. | The aromatic amine and ketone functionalities suggest a high potential for photosensitivity and photodegradation.[12][13][14][15][16] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere will minimize oxidative degradation of the primary aromatic amine.[4] |

| Container | Tightly sealed, inert glass or a suitable, non-reactive plastic container. | Prevents exposure to air and moisture and avoids potential leaching or reaction with the container material. |

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment.[1][3][17] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways.[18][19] This information is invaluable for the development of stability-indicating analytical methods.[20][21] A target degradation of 5-20% is generally considered optimal for these studies.[18][19]

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

4.2.1. Acid and Base Hydrolysis

-

Objective: To assess susceptibility to hydrolytic cleavage.[22][23]

-

Protocol:

-

Prepare a solution of 1-(4-Amino-3-bromophenyl)propan-2-one at a concentration of approximately 1 mg/mL in a 1:1 mixture of methanol and either 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (for base hydrolysis).[22][24][25]

-

Incubate the solutions at 60°C and collect aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours).[2]

-

Neutralize the aliquots before analysis (the acidic sample with a base and the basic sample with an acid).

-

Analyze by HPLC.

-

4.2.2. Oxidative Degradation

-

Objective: To evaluate the impact of oxidative stress, particularly on the aromatic amine moiety.[11]

-

Protocol:

4.2.3. Thermal Degradation

-

Objective: To assess the stability of the compound in the solid state at elevated temperatures.[17]

-

Protocol:

-

Place a known quantity of the solid compound in a vial and store it in an oven at 80°C.

-

At specified time points (e.g., 1, 3, and 7 days), remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

-

4.2.4. Photolytic Degradation

-

Objective: To determine the compound's sensitivity to light exposure.

-

Protocol:

-

Expose the solid compound and a 1 mg/mL solution (in a photostable solvent like acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12][13][14][15][16]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples by HPLC.

-

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is paramount for accurately assessing the stability of 1-(4-Amino-3-bromophenyl)propan-2-one. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[20][21][27]

Stability-Indicating HPLC-UV Method

-

Objective: To separate the parent compound from all potential degradation products and process-related impurities.

-

Protocol:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[28][29]

-

Flow Rate: 1.0 mL/min.

-